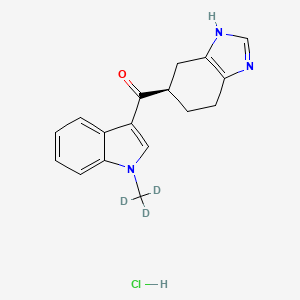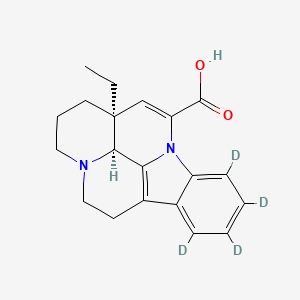
2-Toluidine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Toluidine-13C6, also known as 2-methylaniline-13C6, is a stable isotope-labeled compound. It is a derivative of 2-Toluidine, where six carbon atoms are replaced by carbon-13 isotopes. This isotopic labeling makes it particularly useful in analytical techniques such as mass spectrometry .
準備方法
2-Toluidine-13C6 is typically synthesized through carbon isotope labeling using synthetic chemistry techniques. A common method involves using 13C labeled starting materials to react with corresponding chemical reagents to obtain the desired labeled compound . The specific reaction conditions and reagents can vary depending on the desired yield and purity of the final product.
化学反応の分析
2-Toluidine-13C6 undergoes various chemical reactions similar to its unlabeled counterpart, 2-Toluidine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and sulfuric acid.
科学的研究の応用
2-Toluidine-13C6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a marker for studying reaction mechanisms, distribution behavior, and metabolic pathways.
Medicine: The compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is employed in the production of dyes and as a reference standard in analytical testing.
作用機序
The mechanism of action of 2-Toluidine-13C6 involves its interaction with molecular targets and pathways similar to those of 2-Toluidine. The primary metabolism occurs in the endoplasmic reticulum, where it enhances the microsomal activity of enzymes such as aryl hydrocarbon hydroxylase, NADPH-cytochrome c reductase, and cytochrome P-450 . These interactions facilitate the compound’s transformation and metabolic processes in biological systems.
類似化合物との比較
2-Toluidine-13C6 is similar to other toluidine isomers, such as:
特性
CAS番号 |
1329837-29-7 |
|---|---|
分子式 |
C7H9N |
分子量 |
113.11 |
IUPAC名 |
2-methylaniline |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
RNVCVTLRINQCPJ-WBJZHHNVSA-N |
SMILES |
CC1=CC=CC=C1N |
同義語 |
o-Toluidine-13C; 1-Amino-2-methylbenzene-13C; 2-Amino-1-methylbenzene-13C; 2-Aminotoluene-13C; 2-Methyl-1-aminobenzene-13C; 2-Methylaniline-13C; 2-Methylbenzenamine-13C; 2-Methylphenylamine-13C; 2-Tolylamine-13C; NSC 15348-13C; o-Aminotoluene-13C; o- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)




